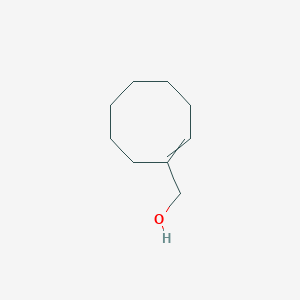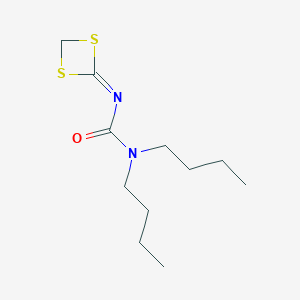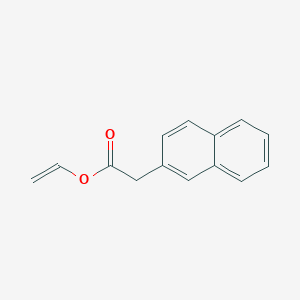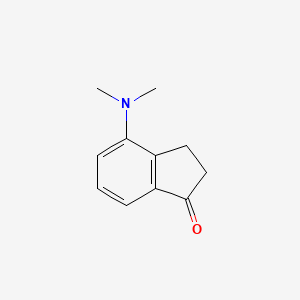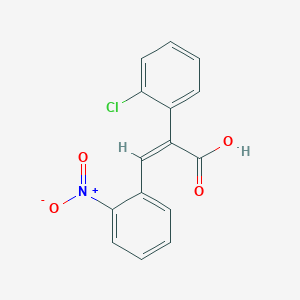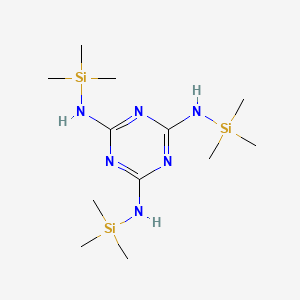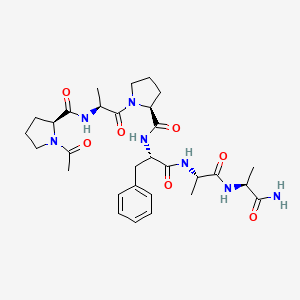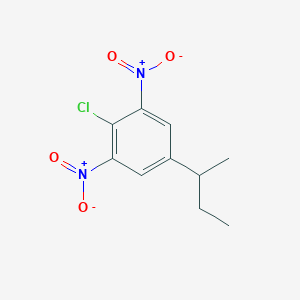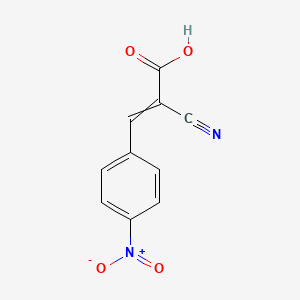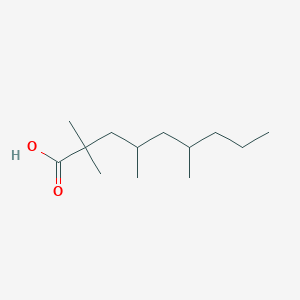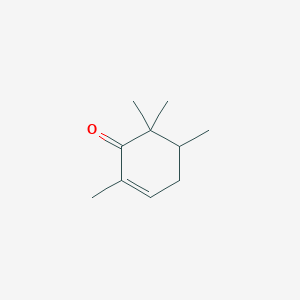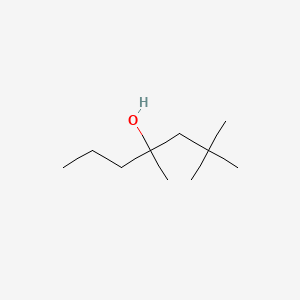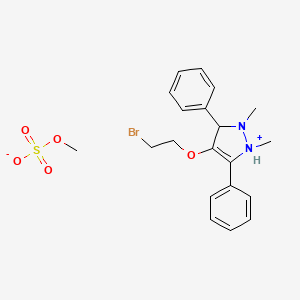
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromoethoxy group, dimethyl and diphenyl substitutions, and a pyrazolium core. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps:
Formation of the Bromoethoxy Intermediate: The initial step involves the preparation of the bromoethoxy intermediate through the Williamson Ether Synthesis.
Pyrazolium Core Formation: The next step involves the formation of the pyrazolium core through a cyclization reaction. This step typically requires the use of a strong base and appropriate reaction conditions to facilitate the cyclization.
Final Assembly: The final step involves the coupling of the bromoethoxy intermediate with the pyrazolium core, followed by methylation to form the methyl sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different ethers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Electrophilic Aromatic Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve the use of polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has several scientific research applications:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and studies on its biological activity.
Material Science:
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets through various pathways:
Nucleophilic Attack: The bromoethoxy group can undergo nucleophilic attack, leading to the formation of new bonds and subsequent reactions.
Electrophilic Interactions: The phenyl groups can participate in electrophilic interactions, facilitating the formation of substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
4-(2-Bromoethoxy)benzoate: This compound shares the bromoethoxy group but differs in its overall structure and reactivity.
2-Bromo-2-methylpropane: While it contains a bromo group, its structure and applications differ significantly.
Uniqueness
4-(2-Bromoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its combination of functional groups and the pyrazolium core, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
60614-14-4 |
|---|---|
Molecular Formula |
C20H25BrN2O5S |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
4-(2-bromoethoxy)-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate |
InChI |
InChI=1S/C19H21BrN2O.CH4O4S/c1-21-17(15-9-5-3-6-10-15)19(23-14-13-20)18(22(21)2)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
VTTQDMZCQVHDQE-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OCCBr)C3=CC=CC=C3.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


